molecular formula C20H22N4O2S2 B2433815 4-(((4-amino-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il)tio)metil)-N-(3-hidroxipropil)benzamida CAS No. 433702-66-0

4-(((4-amino-6,7-dihidro-5H-ciclopenta[4,5]tieno[2,3-d]pirimidin-2-il)tio)metil)-N-(3-hidroxipropil)benzamida

Número de catálogo: B2433815
Número CAS: 433702-66-0
Peso molecular: 414.54
Clave InChI: YVUCXKVVTPWYGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a derivative of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the bromination of an intermediate, which then reacts with different substituted benzothiazoles to give a novel series of pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold . This scaffold is part of the larger thieno[2,3-d]pyrimidine structure, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination and subsequent reactions with different substituted benzothiazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 263.31552 .

Aplicaciones Científicas De Investigación

    Inhibidores de la Fosfodiesterasa 10A (PDE10A)

    Síntesis de Análogos de 6,7-Dihidro-5H-Ciclopenta[b]piridin-5-ona

    • El compuesto puede servir como precursor para la síntesis de análogos de 6,7-dihidro-5H-ciclopenta[b]piridin-5-ona. La oxidación directa de análogos de 2,3-ciclopentenopiridina a estos derivados de ciclopenta[b]piridin-5-ona se logró utilizando triflato de manganeso(II) (Mn(OTf)2) como catalizador y hidroperóxido de terc-butilo (t-BuOOH) como oxidante en agua. Esta reacción ocurre a 25 °C con alto rendimiento y excelente quimioselectividad .

Mecanismo De Acción

Target of Action

The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders . It is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP .

Mode of Action

The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 . These interactions inhibit the function of PDE10A, leading to an increase in the levels of cAMP and cGMP .

Biochemical Pathways

The inhibition of PDE10A affects the cAMP/protein kinase A (PKA) signalling pathway . In the direct pathway neurons, this inhibition leads to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .

Pharmacokinetics

The compound’s significant inhibitory activity against pde10a suggests that it may have good bioavailability .

Result of Action

The inhibition of PDE10A by this compound leads to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances . A study showed that a PDE10A inhibitor raised DARPP-32 phosphorylation by 6-fold in the indirect pathway neurons, indicating the predominant effect of PDE10A inhibition in these neurons .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential as a PDE10A inhibitor, given the role of PDE10A in several neurodegenerative disorders . Additionally, the novel scaffold of this compound could be used for the rational design of PDE10A inhibitors with improved affinity .

Propiedades

IUPAC Name

4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCXKVVTPWYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.